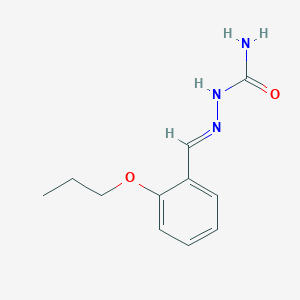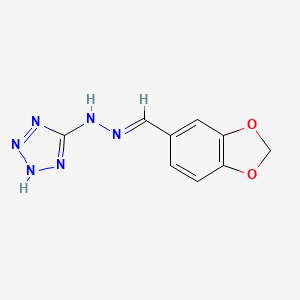![molecular formula C11H15ClKNO5S B3858460 potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B3858460.png)
potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate
説明
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate, also known as KCC-2 activator, is a chemical compound that has been found to have potential therapeutic effects on various neurological disorders.
作用機序
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activates potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate by binding to a specific site on the protein. This activation leads to an increase in the outward flux of chloride ions from neurons, which in turn leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in preclinical studies.
Biochemical and Physiological Effects:
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in neurons, leading to an increase in chloride ion efflux. It has also been shown to reduce the expression of the chloride importer NKCC1, which is responsible for importing chloride ions into neurons. This reduction in NKCC1 expression further enhances the effect of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity.
実験室実験の利点と制限
One advantage of using potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in lab experiments is that it has been shown to be effective in reducing seizures and neuropathic pain in preclinical studies. This makes it a promising candidate for further research into potential therapeutic applications. One limitation of using potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of future directions for research on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of epilepsy and neuropathic pain. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, research is needed to identify other compounds that may have similar effects on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity, which could lead to the development of new therapeutic agents for neurological disorders.
科学的研究の応用
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has been found to have potential therapeutic effects on various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the activity of the potassium-chloride cotransporter potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate, which is responsible for maintaining the balance of chloride ions in neurons. Dysregulation of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity has been implicated in various neurological disorders, and the activation of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate by potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has shown promising results in preclinical studies.
特性
IUPAC Name |
potassium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-N-methylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S.K/c1-8-5-10(3-4-11(8)12)18-7-9(14)6-13(2)19(15,16)17;/h3-5,9,14H,6-7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJTEZIBAMUSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)S(=O)(=O)[O-])O)Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClKNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-dihydro-1H-inden-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)acetamide](/img/structure/B3858382.png)
![2-[4-(2,3-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3858391.png)
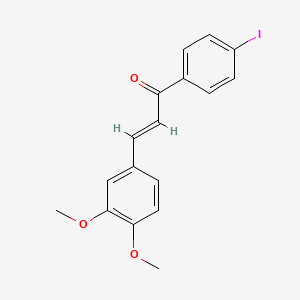
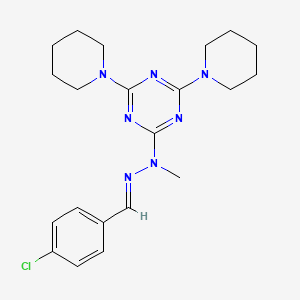
![N'-[1-(5-methyl-2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3858415.png)
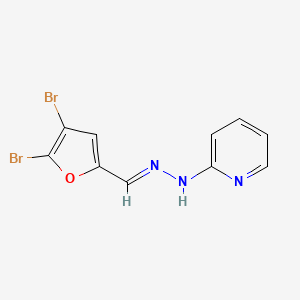
![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858431.png)
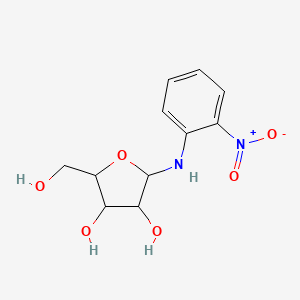
![3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one](/img/structure/B3858434.png)

![N-[4-(benzoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3858442.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B3858448.png)
